molecular formula C9H20O3 B14084032 1,2,3-Nonanetriol CAS No. 102439-69-0

1,2,3-Nonanetriol

Cat. No.: B14084032
CAS No.: 102439-69-0
M. Wt: 176.25 g/mol
InChI Key: QMHBZWNZCSNBGU-UHFFFAOYSA-N
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Description

1,2,3-Nonanetriol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a nonane backbone.

Preparation Methods

1,2,3-Nonanetriol can be synthesized through various methods. One common synthetic route involves the reduction of this compound precursors using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields high purity this compound .

Industrial production methods often involve the catalytic hydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure the selective formation of this compound .

Chemical Reactions Analysis

1,2,3-Nonanetriol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3-Nonanetriol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triol structure makes it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its solubility and biocompatibility.

    Industry: This compound is used in the production of polymers and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism by which 1,2,3-Nonanetriol exerts its effects is primarily through its interactions with biological molecules. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

1,2,3-Nonanetriol can be compared with other triols such as glycerol and 1,2,4-butanetriol. While glycerol is widely used in pharmaceuticals and cosmetics, this compound offers unique properties such as higher molecular weight and different solubility characteristics. This makes it suitable for specific applications where glycerol may not be ideal .

Similar compounds include:

Properties

CAS No.

102439-69-0

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

nonane-1,2,3-triol

InChI

InChI=1S/C9H20O3/c1-2-3-4-5-6-8(11)9(12)7-10/h8-12H,2-7H2,1H3

InChI Key

QMHBZWNZCSNBGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CO)O)O

Origin of Product

United States

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